(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide
(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide
Potent endocannabinoid transport inhibitor. IC50 values are 0.8 and 30 μM for inhibition of the anandamide transporter and FAAH respectively. Ki values are 4700, 67 and > 5000 nM for CB1, CB2 and VR1 receptors respectively. Potentiates hypokinetic and antinociceptive effects of anandamide in vivo.
Brand Name:
Vulcanchem
CAS No.:
390824-20-1
VCID:
VC0004427
InChI:
InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)26-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3,(H,26,27)/b7-6-,10-9-,13-12-,16-15-
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=COC=C1
Molecular Formula:
C25H37NO2
Molecular Weight:
383.6 g/mol
(5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide
CAS No.: 390824-20-1
Inhibitors
VCID: VC0004427
Molecular Formula: C25H37NO2
Molecular Weight: 383.6 g/mol
CAS No. | 390824-20-1 |
---|---|
Product Name | (5Z,8Z,11Z,14Z)-N-(3-Furanylmethyl)-5,8,11,14-eicosatetraenamide |
Molecular Formula | C25H37NO2 |
Molecular Weight | 383.6 g/mol |
IUPAC Name | (5Z,8Z,11Z,14Z)-N-(furan-3-ylmethyl)icosa-5,8,11,14-tetraenamide |
Standard InChI | InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)26-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3,(H,26,27)/b7-6-,10-9-,13-12-,16-15- |
Standard InChIKey | FZNNBSHTNRBBBD-DOFZRALJSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC1=COC=C1 |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=COC=C1 |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=COC=C1 |
Appearance | Assay:≥98%A solution in methyl acetate |
Description | Potent endocannabinoid transport inhibitor. IC50 values are 0.8 and 30 μM for inhibition of the anandamide transporter and FAAH respectively. Ki values are 4700, 67 and > 5000 nM for CB1, CB2 and VR1 receptors respectively. Potentiates hypokinetic and antinociceptive effects of anandamide in vivo. |
Synonyms | N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide N-(3-furylmethyl)ETEA UCM707 |
PubChem Compound | 10199993 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume